molecular formula C9H5Br2N B1286496 4,7-Dibromoquinoline CAS No. 700871-88-1

4,7-Dibromoquinoline

Cat. No.: B1286496
CAS No.: 700871-88-1
M. Wt: 286.95 g/mol
InChI Key: FARNFRFWNKSWAN-UHFFFAOYSA-N
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Description

4,7-Dibromoquinoline is a high-value brominated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure, featuring halogen atoms at the 4 and 7 positions of the quinoline nucleus, makes it an excellent precursor for synthesizing complex derivatives via cross-coupling reactions, such as Suzuki and Sonogashira couplings . This allows researchers to efficiently create diverse chemical libraries for biological screening. This compound is a key intermediate in the development of novel therapeutic agents, particularly in oncology. Quinoline derivatives are investigated as potential anticancer agents with diverse mechanisms of action, including topoisomerase I inhibition . Furthermore, dibromoquinoline-based scaffolds have shown potent antifungal activity against a broad spectrum of pathogenic fungi, including Candida , Cryptococcus , and Aspergillus species . Promisingly, some derivatives exhibit a unique mechanism of action by disrupting metal ion homeostasis, a previously unexploited target, and can inhibit virulence factors like biofilm formation . Researchers can leverage this compound to explore structure-activity relationships and develop new candidates to address challenges such as antifungal resistance. As a solid, this compound should be stored sealed in a dry, room-temperature environment. Handle with appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,7-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARNFRFWNKSWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596606
Record name 4,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700871-88-1
Record name 4,7-Dibromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700871-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4,7-Dibromoquinoline serves as an essential building block in organic synthesis. Its bromine substituents allow for versatile reactions, including nucleophilic substitutions, oxidation-reduction processes, and coupling reactions. These properties make it valuable for synthesizing more complex organic molecules.

Regioselectivity in Coupling Reactions
Research has demonstrated that this compound can undergo regioselective coupling reactions, particularly in Suzuki couplings. Studies indicate that achieving high levels of regioselectivity is challenging compared to other dibromoheteroaromatics. However, useful selectivity levels have been reported for this compound, enhancing its utility in creating diverse derivatives .

Biological Applications

Antimicrobial Properties
this compound has been investigated for its antimicrobial activities. A notable study revealed that derivatives of this compound exhibited potent antifungal effects against various strains, including Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) was as low as 0.5 μg/mL, showcasing its efficacy compared to traditional antifungals like fluconazole .

Anticancer Potential
The anticancer potential of this compound derivatives has also been explored. In vitro studies on human breast carcinoma cell lines (MCF-7) demonstrated significant cytotoxic effects with IC50 values ranging from 1.7 to 29.6 µg/mL. Some derivatives showed superior efficacy compared to established chemotherapeutics such as doxorubicin, indicating their potential as lead candidates in cancer drug development .

Antifungal Effects

A study on a dibromoquinoline derivative (compound 4b) highlighted its antifungal properties:

  • MIC against Candida albicans : 0.5 μg/mL
  • Effects on Hyphae Formation : Over 80% inhibition at a concentration of 0.25 μg/mL

This study underscores the compound's ability to interfere with key virulence factors critical for fungal survival and pathogenicity.

Cytotoxic Effects on Cancer Cell Lines

Research focusing on the cytotoxic effects of various dibromoquinoline derivatives revealed:

  • IC50 Values : Ranged from 1.7 to 29.6 µg/mL against MCF-7 cells.
  • Comparison with Doxorubicin : Some derivatives exhibited enhanced activity compared to this well-known chemotherapeutic agent.

These findings suggest that these compounds could be further developed into effective anticancer drugs .

Mechanism of Action

The mechanism of action of 4,7-Dibromoquinoline and its derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit the growth of fungi by disrupting metal ion homeostasis. This involves binding to metal ions like copper or iron, which are essential for fungal growth and metabolism. The compound’s ability to interfere with metal ion homeostasis makes it a potent antifungal agent .

Comparison with Similar Compounds

4,7-Dichloroquinoline

  • Structural Differences : Chlorine replaces bromine at the 4- and 7-positions.
  • Applications : Primarily used as a precursor in antimalarial drug synthesis (e.g., amodiaquine) .
  • Biological Activity: While effective against malaria parasites, its antifungal activity is less pronounced compared to 4,7-dibromoquinoline. This difference is attributed to bromine’s larger atomic radius and higher lipophilicity, which enhance membrane permeability and target binding .
  • Synthetic Flexibility : Chlorine’s poorer leaving-group ability limits its utility in cross-coupling reactions compared to bromine .

6,8-Dibromoquinoline

  • Structural Differences : Bromine atoms are at the 6- and 8-positions.
  • Reactivity : Exhibits lower selectivity in Suzuki-Miyaura cross-coupling reactions due to steric hindrance and electronic effects. For example, reactions with arylboronic acids often require excess reagents to achieve high yields .
  • Biological Relevance: Limited data on antifungal activity, suggesting that the 4,7-substitution pattern is critical for targeting metal ion homeostasis .

2-Bromo-4,7-dimethylquinoline

  • Structural Differences : A methyl group at the 2-position and bromine at 4,7-positions.
  • The methyl group may sterically hinder interactions with biological targets .

5,7-Dibromoquinoline

  • Structural Differences : Bromine atoms at the 5- and 7-positions.

Key Comparative Data

Table 2: Mechanism of Action Comparison

Compound Primary Target Virulence Inhibition Resistance Profile
This compound Metal ion homeostasis genes Hyphae, biofilm Novel mechanism
4,7-Dichloroquinoline Heme polymerization (malaria) Not applicable Established resistance
Fluconazole (Control) Lanosterol demethylase Biofilm High resistance

Research Findings and Industrial Relevance

  • Antifungal Superiority: this compound’s unique targeting of cox17Δ and aft2Δ genes reduces the likelihood of cross-resistance with azoles and echinocandins .
  • Market Trends: The global market for this compound is projected to grow due to its dual antifungal and antivirulence properties, contrasting with declining interest in less versatile analogs like 6,8-dibromoquinoline .
  • Synthetic Advantages : Bromine’s superior leaving-group ability enables efficient derivatization into analogs with enhanced pharmacokinetic profiles .

Biological Activity

4,7-Dibromoquinoline is a polyhalogenated derivative of quinoline, characterized by the presence of bromine atoms at the 4 and 7 positions of the quinoline ring. Its molecular formula is C₉H₅Br₂N, with a molecular weight of approximately 286.95 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study identified a related dibromoquinoline compound (4b) with broad-spectrum antifungal activity against species such as Candida albicans, Cryptococcus, and Aspergillus. The minimum inhibitory concentration (MIC) for C. albicans was reported at ≤ 0.5 μg/mL, highlighting its potency compared to other antifungal agents like fluconazole (MIC > 64 μg/mL) .

Table 1: Antifungal Activity of Dibromoquinoline Compounds

CompoundTarget OrganismMIC (μg/mL)Comparison
4bC. albicans≤ 0.5Superior to fluconazole
CryptococcusNot specifiedNotable activity
AspergillusNot specifiedNotable activity

The compound's antifungal mechanism involves interference with critical virulence factors such as hyphae and biofilm formation in C. albicans, suggesting a unique mode of action that may be exploited for therapeutic purposes .

Anticancer Properties

The structure of this compound allows it to interact with various biological targets, making it a candidate for anticancer research. Certain derivatives have shown promise as inhibitors in enzyme pathways relevant to cancer progression . For instance, studies on structurally similar brominated quinolines have demonstrated their efficacy against various cancers, warranting further exploration into the specific anticancer mechanisms of this compound .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Enzymes : The bromine atoms and the quinoline ring facilitate binding to specific enzymes or receptors, modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects .
  • Regioselectivity in Synthesis : Research on dibromoquinolines has revealed that regioselectivity in reactions can significantly impact their biological activities. For example, studies on double Suzuki couplings have shown varying levels of selectivity that affect the synthesis of biologically active derivatives .

Case Studies

Case studies illustrate the practical implications of research findings on this compound:

  • Antifungal Efficacy : In a laboratory setting, compound 4b was tested against various fungal strains. The results indicated that it effectively inhibited growth at low concentrations while maintaining low toxicity levels in mammalian cells .
  • Cancer Research : Preliminary studies suggest that derivatives of dibromoquinoline could serve as leads for new cancer therapies due to their ability to inhibit specific cancer-related pathways .

Preparation Methods

Skraup Condensation from 3,5-Dibromoaniline

One of the most established methods for synthesizing 4,7-dibromoquinoline involves the Skraup condensation of 3,5-dibromoaniline with glycerol under acidic conditions. This method is detailed in a recent patent and literature sources:

  • Procedure : 3,5-Dibromoaniline is reacted with 70% sulfuric acid and sodium m-nitrobenzenesulfonate at 100 °C. Glycerol is then added dropwise, and the mixture is heated to 135 °C for 3 hours. After cooling, the reaction mixture is quenched in ice, neutralized to pH 7 with ammonia, and extracted with ethyl acetate. The crude product is purified by column chromatography using petroleum ether/ethyl acetate (20:1) as eluent to yield 5,7-dibromoquinoline with an 87% yield.

  • Outcome : This method provides a high-yield, scalable route to 5,7-dibromoquinoline, which is structurally analogous to this compound and can be further manipulated to obtain the target compound.

Step Reagents/Conditions Yield (%) Notes
Skraup condensation 3,5-Dibromoaniline, H2SO4, sodium m-nitrobenzenesulfonate, glycerol, 135 °C, 3 h 87 Column chromatography purification

Bromination of Quinoline Derivatives

Another approach involves direct bromination of quinoline or substituted quinolines:

  • Method : Starting from quinoline or hydroxyquinoline derivatives, bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3). For example, 4-hydroxyquinoline can be brominated at positions 4 and 7 to yield this compound derivatives.

  • Example : 4-hydroxyquinoline is first brominated with NBS, followed by conversion of the hydroxyl group to bromide using PBr3, resulting in 3,4-dibromoquinoline in 68% overall yield.

Step Reagents/Conditions Yield (%) Notes
Bromination with NBS NBS, solvent, room temperature Variable Selective bromination at desired positions
Hydroxyl to bromide conversion PBr3, solvent Included in overall yield Converts hydroxy to bromo group

Friedlander Condensation for Ester Derivatives

For derivatives such as Ethyl this compound-3-carboxylate, the Friedlander condensation is employed:

  • Process : An aromatic o-aminoaldehyde or ketone reacts with a carbonyl compound containing an α-methylene group under acid catalysis to form the quinoline ring. Subsequent bromination introduces bromine atoms at positions 4 and 7. Esterification with ethanol in the presence of acid or coupling agents like dicyclohexylcarbodiimide (DCC) yields the ethyl ester.

  • Reaction Conditions : Typically conducted at 60–80 °C with Lewis or Brønsted acid catalysts.

Step Reagents/Conditions Yield (%) Notes
Friedlander condensation o-Aminoaldehyde/ketone, carbonyl compound, acid catalyst Moderate to high Forms quinoline core
Bromination Brominating agent (e.g., NBS) Variable Introduces bromine at 4,7 positions
Esterification Ethanol, H2SO4 or DCC High Forms ethyl ester
  • Achieving selective bromination at the 4 and 7 positions is challenging due to the electronic nature of the quinoline ring. Studies have shown that regioselectivity can be influenced by substituents and reaction conditions.

  • For example, in the synthesis of 5,7-dibromoquinoline derivatives, regioselective coupling reactions have been reported, but mixtures of isomers often form, requiring careful chromatographic separation.

  • The use of protecting groups and stepwise functionalization can improve selectivity.

Method Starting Material Key Reagents Conditions Yield (%) Notes
Skraup Condensation 3,5-Dibromoaniline Glycerol, H2SO4, sodium m-nitrobenzenesulfonate 135 °C, 3 h 87 Scalable, high yield
Bromination of Quinoline 4-Hydroxyquinoline NBS, PBr3 Room temp to reflux ~68 (overall) Stepwise bromination
Friedlander Condensation + Bromination + Esterification o-Aminoaldehyde/ketone + carbonyl compound Acid catalyst, brominating agent, ethanol 60–80 °C Moderate to high For ester derivatives
  • Reaction yields and regioselectivity depend heavily on stoichiometry, temperature control, and choice of brominating agents.

  • Inert atmosphere conditions and precise control of bromine equivalents (e.g., 1:2.2 bromine to substrate ratio) improve product purity and yield.

  • Avoidance of highly toxic reagents and microwave irradiation in recent methods enhances safety and scalability.

  • Column chromatography remains essential for isolating pure this compound from isomeric mixtures.

The preparation of this compound is well-established through classical Skraup condensation of dibromoaniline derivatives and selective bromination of quinoline precursors. Advances in reaction condition optimization and purification techniques have improved yields and regioselectivity. These methods provide reliable access to this compound for use in further synthetic applications, including cross-coupling and medicinal chemistry research.

Q & A

Q. What are the standard synthetic routes for 4,7-Dibromoquinoline, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via halogenation of quinoline derivatives. A common approach involves brominating quinoline at the 4- and 7-positions using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 60–80°C). Solvent choice (e.g., DMF or CCl₄) significantly impacts regioselectivity and byproduct formation . Purity is optimized via recrystallization in ethanol or column chromatography with hexane/ethyl acetate gradients. Yield monitoring via TLC and HPLC ensures reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms bromine substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 286/288 ([M]⁺ for C₉H₅Br₂N) confirm molecular weight, while fragmentation patterns validate structural integrity .
  • HPLC : Quantifies purity (>95% typical) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in medicinal chemistry research?

This compound serves as a precursor for antimalarial agents (e.g., analogs of amodiaquine) and anticancer scaffolds. Bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at positions 4 and 7, enhancing bioactivity .

Advanced Research Questions

Q. How do π-π stacking interactions in this compound derivatives influence their crystallographic packing and solubility?

Single-crystal X-ray studies reveal planar quinoline rings with π-π interactions (3.6–3.8 Å distances) between adjacent molecules, stabilizing the crystal lattice. These interactions reduce solubility in polar solvents, necessitating DMSO or DMF for in vitro assays . Computational modeling (DFT) can predict stacking behavior for derivative design .

Q. What experimental strategies resolve contradictions in catalytic efficiency during Heck coupling reactions involving this compound?

Contradictions arise from competing oxidative addition at C4 vs. C7 bromine. Kinetic studies (monitored via 1H NMR) show preferential reactivity at the less sterically hindered C4 position. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., XPhos) improve selectivity for sequential C4→C7 functionalization .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Variability in cytotoxicity assays (e.g., IC₅₀ values) often stems from:

  • Cell line heterogeneity : Use standardized lines (e.g., HepG2 for liver cancer).
  • Solvent artifacts : DMSO concentrations >0.1% may inhibit growth.
  • Structural analogs : Confirm regiochemistry via X-ray crystallography to rule out isomer contamination .

Q. What methodologies optimize the regioselective synthesis of this compound derivatives for targeted drug discovery?

  • Directed ortho-metallation : Use LiTMP to deprotonate quinoline at C8, enabling sequential bromination at C4 and C7 .
  • Microwave-assisted synthesis : Reduces reaction times (30 mins vs. 12 hrs) and improves yields (85% vs. 60%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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